

# Guide 1: Bria-IMT™ (SV-BR-1-GM) Regimen in Metastatic Breast Cancer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *BR-1*

Cat. No.: *B1192330*

[Get Quote](#)

## Objective Comparison of the Bria-IMT™ Regimen

The Bria-IMT™ (SV-**BR-1-GM**) regimen is an investigational immunotherapy for advanced, refractory metastatic breast cancer. This guide compares data from its Phase I/IIa clinical trial with emerging data from combination therapies and outlines the protocol for its ongoing Phase 3 trial, which uses "Treatment of Physician's Choice" as a comparator.

## Quantitative Data Summary

The following tables summarize the clinical trial results for the Bria-IMT™ regimen.

Table 1: Efficacy Results from the Phase I/IIa Single-Arm Trial of Bria-IMT™

| Metric                                                     | Result                                                                                                | Citation            |
|------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|---------------------|
| Disease Control (Stable Disease)                           | 8 of 16 evaluable patients                                                                            | <a href="#">[1]</a> |
| Objective Regression of Metastases                         | 4 of 16 evaluable patients                                                                            | <a href="#">[1]</a> |
| Progression-Free Survival (PFS) Improvement                | Correlated with a drop in Cancer-Associated Macrophage-Like cells (CAMLs) (4.1 months vs. 1.8 months) | <a href="#">[1]</a> |
| Delayed-Type Hypersensitivity (DTH) Response to SV-BR-1-GM | 13 of 26 patients (50%)                                                                               | <a href="#">[1]</a> |

Table 2: Outcomes from the Phase I/II Trial of Bria-IMT™ plus Checkpoint Inhibitor

| Metric                                                                    | Result      | Citation            |
|---------------------------------------------------------------------------|-------------|---------------------|
| Median Overall Survival (OS) (Phase 3 formulation cohort, n=25)           | 15.6 months | <a href="#">[2]</a> |
| Median Progression-Free Survival (PFS) (Phase 3 formulation cohort, n=25) | 4.1 months  | <a href="#">[2]</a> |
| 12-week Clinical Benefit Rate (CBR) (all subtypes, n=42)                  | 55%         | <a href="#">[2]</a> |
| Overall Response Rate (ORR) - Hormone Receptor-positive                   | 10%         | <a href="#">[2]</a> |
| Overall Response Rate (ORR) - HER2-positive                               | 50%         | <a href="#">[2]</a> |
| Overall Response Rate (ORR) - Triple-Negative                             | 0%          | <a href="#">[2]</a> |

## Experimental Protocols

### Phase I/Ia Bria-IMT™ Monotherapy Regimen (NCT03066947)

This open-label, single-arm trial enrolled 26 patients with advanced, refractory metastatic breast cancer.[\[1\]](#) The treatment protocol was as follows:

- Pre-treatment: Low-dose cyclophosphamide (300 mg/m<sup>2</sup>) administered intravenously 2-3 days before the cell inoculation.[\[2\]](#)[\[3\]](#)
- Inoculation: 20 million irradiated **SV-BR-1-GM** cells administered intradermally, split into four injection sites.[\[3\]](#)[\[4\]](#)
- Post-treatment: Low-dose pegylated interferon-alpha injected at each inoculation site on day 2 or 3.[\[4\]](#)

### Phase 3 BRIA-ABC Trial Regimen (NCT06072612)

This is a multicenter, randomized, open-label study comparing the Bria-IMT™ regimen in combination with a checkpoint inhibitor (Retifanlimab) against the Treatment of Physician's Choice (TPC).[\[5\]](#)[\[6\]](#)

- Combination Arm: Bria-IMT™ regimen (as described above) plus a checkpoint inhibitor, administered in 3-week cycles.[\[4\]](#)[\[5\]](#)
- Comparator Arm: Treatment of Physician's Choice (TPC), with the specific treatment determined by the site's standard of care.[\[4\]](#)[\[6\]](#)
- Patient Population: Patients with advanced metastatic or locally recurrent breast cancer with no approved alternative therapies.[\[6\]](#)

## Mechanism of Action & Experimental Workflow

The Bria-IMT™ regimen utilizes a whole-cell cancer vaccine approach. The **SV-BR-1-GM** is a human breast cancer cell line genetically engineered to secrete Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[\[7\]](#)[\[8\]](#)[\[9\]](#) This stimulates a broad immune response against breast cancer antigens.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [tandfonline.com](https://tandfonline.com) [tandfonline.com]
- 2. [onclive.com](https://onclive.com) [onclive.com]
- 3. BioCentury - BriaCell's Bria-IMT leads to tumor regressions in Phase I/IIa for breast cancer [biocentury.com](https://biocentury.com)
- 4. [ascopubs.org](https://ascopubs.org) [ascopubs.org]

- 5. [curetoday.com](#) [curetoday.com]
- 6. [ClinicalTrials.gov](#) [clinicaltrials.gov]
- 7. [briacell.com](#) [briacell.com]
- 8. [firstwordpharma.com](#) [firstwordpharma.com]
- 9. [briacell.com](#) [briacell.com]
- To cite this document: BenchChem. [Guide 1: Bria-IMT™ (SV-BR-1-GM) Regimen in Metastatic Breast Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1192330#br-1-clinical-trial-results\]](https://www.benchchem.com/product/b1192330#br-1-clinical-trial-results)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)